1-[5-(2,4-Dichlorophenyl)-2-furyl]-1-ethanone
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Overview
Description
1-[5-(2,4-Dichlorophenyl)-2-furyl]-1-ethanone is an organic compound characterized by the presence of a furan ring substituted with a 2,4-dichlorophenyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2,4-Dichlorophenyl)-2-furyl]-1-ethanone typically involves the reaction of 2,4-dichlorobenzaldehyde with furan-2-carbaldehyde under acidic conditions to form the intermediate 5-(2,4-dichlorophenyl)-2-furylmethanol. This intermediate is then oxidized to yield the final product, this compound. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the oxidation step may involve reagents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The continuous flow microreactor system has been shown to improve reaction efficiency and yield by enhancing mass transfer and controlling reaction conditions more precisely .
Chemical Reactions Analysis
Types of Reactions
1-[5-(2,4-Dichlorophenyl)-2-furyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[5-(2,4-Dichlorophenyl)-2-furyl]-1-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-(2,4-Dichlorophenyl)-2-furyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the electron transport chain in photosynthetic organisms, reducing their ability to convert light energy into chemical energy .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Shares the 2,4-dichlorophenyl group but lacks the furan ring and ethanone moiety.
2,4-Dichlorobenzenediazonium 1,5-naphthalenedisulfonate: Contains the 2,4-dichlorophenyl group but is structurally different due to the presence of a diazonium group and naphthalene ring.
Uniqueness
1-[5-(2,4-Dichlorophenyl)-2-furyl]-1-ethanone is unique due to its combination of a furan ring and a 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[5-(2,4-dichlorophenyl)furan-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2/c1-7(15)11-4-5-12(16-11)9-3-2-8(13)6-10(9)14/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNROCZBRAZKFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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